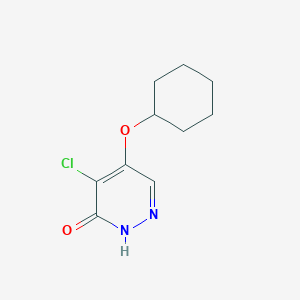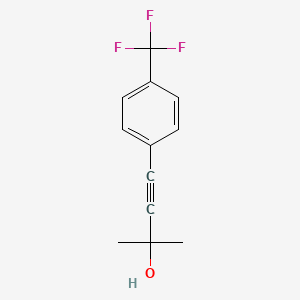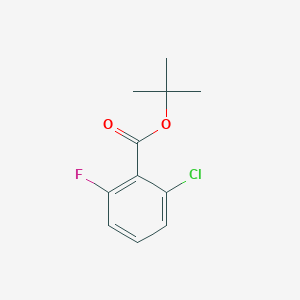
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidinyl group, and a pyrazolone core
Métodos De Preparación
The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one typically involves a series of chemical reactions. One common synthetic route includes the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazolone products.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or pyrrolidinyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones .
Aplicaciones Científicas De Investigación
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular pathways can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one: This compound has a piperidinyl group instead of a pyrrolidinyl group, which may result in different biological activities and chemical reactivity.
1-Phenyl-3-(morpholin-1-yl)-1H-pyrazol-5(4H)-one: The presence of a morpholinyl group can influence the compound’s solubility and interaction with biological targets.
1-Phenyl-3-(pyridin-1-yl)-1H-pyrazol-5(4H)-one: The pyridinyl group introduces aromaticity, potentially altering the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
30707-75-6 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-phenyl-5-pyrrolidin-1-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H15N3O/c17-13-10-12(15-8-4-5-9-15)14-16(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clave InChI |
JAKBNAULJFQSPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NN(C(=O)C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)




![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)




